2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide
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Overview
Description
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide is a compound that belongs to the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran, and catalysts like triethylamine . The process may also involve microwave-assisted reactions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of catalysts like palladium or copper .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the development of agrochemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide include other pyrazole derivatives, such as:
- 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acrylamide
- 2-Cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
- 2-Cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can lead to distinct biological and chemical properties compared to other pyrazole derivatives . This specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C10H12N4O/c1-3-14-6-9(7(2)13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+ |
InChI Key |
VASIQWISUSNMTQ-XBXARRHUSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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